N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-2,2-DIPHENYL-1-CYCLOPROPANECARBOXAMIDE
Description
N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-2,2-DIPHENYL-1-CYCLOPROPANECARBOXAMIDE is a complex organic compound characterized by its anthracene core structure
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-2,2-diphenylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21NO3/c32-27-21-14-7-8-15-22(21)28(33)26-23(27)16-9-17-25(26)31-29(34)24-18-30(24,19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-17,24H,18H2,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCPTORZWVSKKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-2,2-DIPHENYL-1-CYCLOPROPANECARBOXAMIDE typically involves the reaction of anthracene derivatives with cyclopropanecarboxylic acid derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. standard organic synthesis techniques, including purification and crystallization, are employed to ensure the compound’s purity and stability.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-2,2-DIPHENYL-1-CYCLOPROPANECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the anthracene core or the cyclopropane ring.
Substitution: Substitution reactions can occur at various positions on the anthracene ring or the cyclopropane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroanthracene derivatives.
Scientific Research Applications
N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-2,2-DIPHENYL-1-CYCLOPROPANECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-2,2-DIPHENYL-1-CYCLOPROPANECARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but its unique structure suggests a range of possible interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-4-METHOXYBENZAMIDE
- N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-2,2-DIMETHYLPROPANAMIDE
- N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-4-ETHOXYBENZAMIDE
Uniqueness
N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-2,2-DIPHENYL-1-CYCLOPROPANECARBOXAMIDE is unique due to its cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other anthracene derivatives. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
